molecular formula C11H13N B8786429 2-(4-Propylphenyl)acetonitrile CAS No. 3166-98-1

2-(4-Propylphenyl)acetonitrile

Cat. No. B8786429
Key on ui cas rn: 3166-98-1
M. Wt: 159.23 g/mol
InChI Key: FMNKBHRIVOFECV-UHFFFAOYSA-N
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Patent
US08809012B2

Procedure details

Under argon condition, 1-(iodomethyl)-4-propylbenzene (73.6 mg, 0.283 mmol) was dissolved in 1 mL of well-dried N,N-dimethylformamide (dry DMF) and then sodium cyanide (NaCN; 27.7 mg, 0.566 mmol) was added and the reaction mixture was stirred for 2 hours at room temperature. Upon completion of the reaction, the reaction was terminated by adding 3 mL of water and the mixture was extracted with diethyl ether (3 mL×3). The organic layer thus obtained was treated with anhydrous magnesium sulfate to remove water. The precipitate was filtered out and the resulting solution was concentrated by distillation under reduced pressure and purified by column chromatography to obtain 41.0 mg (0.257 mmol, 91%) of the desired compound.
Name
1-(iodomethyl)-4-propylbenzene
Quantity
73.6 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
27.7 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
I[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH3:11])=[CH:5][CH:4]=1.[C-:12]#[N:13].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>CN(C)C=O>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][C:12]#[N:13])=[CH:4][CH:5]=1)[CH2:10][CH3:11] |f:1.2,3.4|

Inputs

Step One
Name
1-(iodomethyl)-4-propylbenzene
Quantity
73.6 mg
Type
reactant
Smiles
ICC1=CC=C(C=C1)CCC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
27.7 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 3 mL of water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (3 mL×3)
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
CUSTOM
Type
CUSTOM
Details
to remove water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.257 mmol
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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